![molecular formula C12H14N4O B1431032 Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1428233-07-1](/img/structure/B1431032.png)

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone

Descripción general

Descripción

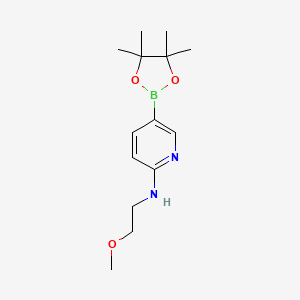

“Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound has a molecular weight of 230.27 .

Synthesis Analysis

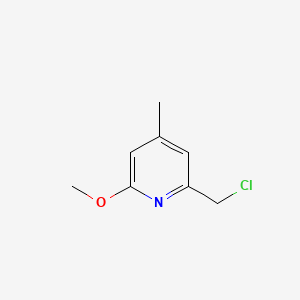

The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4O/c17-12 (15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11 (10)16/h1-3,6,9,13H,4-5,7-8H2 .

Chemical Reactions Analysis

The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

Aplicaciones Científicas De Investigación

-

Fluorescent Molecules

- Field : Material Science and Biological Interactions

- Application : Pyrazolo[1,5-a]pyrimidines-based fluorophores are used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Method : A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities .

-

Antitumor Scaffold

- Field : Medicinal Chemistry

- Application : Pyrazolo[1,5-a]pyrimidines are used as an antitumor scaffold .

- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Many analogs of pyrazolo[1,5-a]pyrimidine are associated with diverse pharmacological activities, including antimicrobial activities .

- Method : These compounds are synthesized and then tested for their antimicrobial activity .

- Results : The specific results would depend on the exact compound and the microbes it was tested against .

-

Antipsychotic Drugs

- Field : Pharmacology

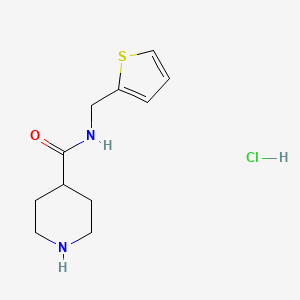

- Application : Piperazine derivatives, such as 3-(Piperazin-1-yl)-1,2-benzothiazole, are used as antipsychotic drug substances .

- Method : These compounds act as dopamine and serotonin antagonists .

- Results : The specific results would depend on the exact compound and the condition it was used to treat .

-

Antiviral Activity

- Field : Medicinal Chemistry

- Application : Many analogs of pyrazolo[1,5-a]pyrimidine are associated with diverse pharmacological activities, including antiviral activities .

- Method : These compounds are synthesized and then tested for their antiviral activity .

- Results : The specific results would depend on the exact compound and the viruses it was tested against .

-

Anti-HIV-1 Activity

- Field : Pharmacology

- Application : Piperazine derivatives, such as 3-(Piperazin-1-yl)-1,2-benzothiazole, are used as anti-HIV-1 substances .

- Method : These compounds act as inhibitors of the HIV-1 virus .

- Results : The specific results would depend on the exact compound and the condition it was used to treat .

Direcciones Futuras

Pyrazolo [1,5-a]pyridine, a core structure in this compound, is one of the important cores of nitrogen ring junction heterocyclic compounds. Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . Thus, the growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years .

Propiedades

IUPAC Name |

piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQMVABGJPERJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1430967.png)

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine](/img/structure/B1430969.png)

![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)

![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)